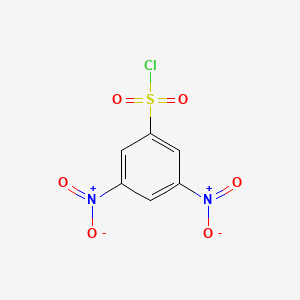
(S)-3-Hydroxyisobutyryl-CoA
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions required (like temperature, pressure, catalysts), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, reactivity, etc .Aplicaciones Científicas De Investigación
Metabolite Studies in HIBCH and ECHS1 Defects
(S)-3-Hydroxyisobutyryl-CoA plays a significant role in the study of inborn errors of metabolism, particularly in HIBCH (3-Hydroxyisobutyryl-CoA hydrolase) deficiency. Research on HIBCH deficiency highlights its association with Leigh-like disease, characterized by hypotonia, developmental delay, and cerebral atrophy. Urine metabolite investigations reveal increases in 3-hydroxyisobutyryl carnitine and other metabolites, indicating methacrylyl-CoA and acryloyl-CoA accumulation. These findings are crucial for diagnosing HIBCH and ECHS1 defects, suggesting a role of propionate metabolism in their pathogenesis (Peters et al., 2015).
Progressive Infantile Neurodegeneration
Mutations in the gene encoding 3-hydroxyisobutyryl-CoA hydrolase can result in progressive infantile neurodegeneration. Studies of patients with these mutations reveal symptoms like hypotonia, poor feeding, motor delay, and neurological regression. Biochemical analysis shows deficient 3-hydroxyisobutyryl-CoA hydrolase activity and protein levels in skin fibroblasts of affected patients (Loupatty et al., 2007).
Enzyme Function and Mechanism
Understanding the enzyme function and mechanism of 3-hydroxyisobutyryl-CoA hydrolase is another key area of research. The enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate, involving an anhydride intermediate in its reaction mechanism. This research provides insights into the diverse functions of enzymes in the crotonase superfamily (Wong & Gerlt, 2003).
Valine Catabolism and Enzyme Specificity
Valine catabolism, involving this compound, is an important area of study. Research into the purification and characterization of 3-hydroxyisobutyryl-CoA hydrolase from rat liver reveals its specificity for certain CoA esters. These studies suggest the physiological importance of rapid destruction of this compound in valine catabolism and the need to protect cells against toxic effects of methacrylyl-CoA (Shimomura et al., 1994).
Bioengineering and Bioproduction
Bioengineering applications of this compound include its use in the production of bio-based chemicals and polymers. For instance, engineered yeast strains have been developed for the production of (S)-3-hydroxybutyrate, a precursor for biodegradable polymers, utilizing this compound pathways (Yun et al., 2015).
Structural and Biochemical Analysis
Structural and biochemical analysis of enzymes related to this compound, such as B12-dependent 2-hydroxyisobutyryl-CoA mutase, provides insights into the stereospecificity and substrate binding mechanisms. These studies are crucial for understanding the biochemical pathways involving this compound and its related enzymes (Kurteva-Yaneva et al., 2015).
Therapeutic Approaches
Research into therapeutic approaches for disorders related to this compound, such as HIBCH deficiency, explores potential dietary and symptomatic treatments. A low-valine diet has shown promise in improving symptoms and brain lesions in patients with HIBCH deficiency, demonstrating the potential for dietary interventions in treating such metabolic disorders (Xu et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-3-hydroxy-2-methylpropanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,17+,18+,19-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEOGFZEFHPUAM-UQCJFRAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234765 | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319440-43-2 | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319440-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)



![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)






methanone](/img/structure/B3051126.png)

